molecular formula C17H15NO3 B5364825 (E)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N-phenylbut-3-enamide

(E)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N-phenylbut-3-enamide

Cat. No.: B5364825
M. Wt: 281.30 g/mol
InChI Key: ROZBRECOIFADOU-RVDMUPIBSA-N
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Description

(E)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N-phenylbut-3-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydroxy group, a methylphenyl group, and an oxo group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

(E)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N-phenylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-7-9-13(10-8-12)15(19)11-16(20)17(21)18-14-5-3-2-4-6-14/h2-11,19H,1H3,(H,18,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZBRECOIFADOU-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\C(=O)C(=O)NC2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N-phenylbut-3-enamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with an appropriate amine, followed by oxidation and further functional group modifications. The reaction conditions often include the use of solvents like ethanol or dichloromethane, and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(E)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N-phenylbut-3-enamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the oxo group yields a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N-phenylbut-3-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and inflammatory conditions .

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N-phenylbut-3-enamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research and industry.

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